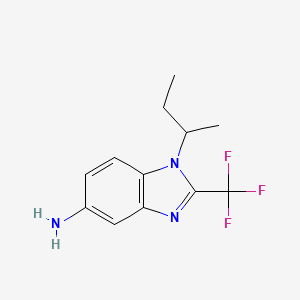

1-(butan-2-yl)-2-(trifluoromethyl)-1H-1,3-benzodiazol-5-amine

Description

Properties

IUPAC Name |

1-butan-2-yl-2-(trifluoromethyl)benzimidazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F3N3/c1-3-7(2)18-10-5-4-8(16)6-9(10)17-11(18)12(13,14)15/h4-7H,3,16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSLNUBCKZZOIQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)N1C2=C(C=C(C=C2)N)N=C1C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(butan-2-yl)-2-(trifluoromethyl)-1H-1,3-benzodiazol-5-amine is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanism of action, and relevant case studies that illustrate its efficacy in various biological contexts.

Antiproliferative Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, related compounds have shown IC50 values ranging from 10 nM to 33 nM in triple-negative breast cancer cell lines (MDA-MB-231) and comparable efficacy to known chemotherapeutics like CA-4 .

The mechanism underlying the antiproliferative activity of these compounds involves the inhibition of tubulin polymerization. This interaction occurs at the colchicine-binding site on tubulin, leading to disruption in microtubule dynamics and subsequent cell cycle arrest in the G2/M phase . Flow cytometry analyses have confirmed that treated cells undergo apoptosis, further supporting the therapeutic potential of these compounds.

Study 1: Antitumor Effects in MCF-7 Cells

A study evaluated the effects of a related compound on the MCF-7 human breast cancer cell line. The results highlighted a significant reduction in cell viability with an IC50 value of 3.9 nM , indicating potent antitumor activity. The compound was observed to disrupt microtubule organization as evidenced by confocal microscopy .

Study 2: Stability and Efficacy Analysis

Another investigation focused on the stability of various derivatives under different pH conditions. Compounds showed resilience against degradation, with over 95% remaining stable after exposure to acidic and oxidative conditions. This stability is crucial for potential therapeutic applications as it suggests prolonged efficacy in biological systems .

Comparative Analysis of Related Compounds

| Compound Name | IC50 (nM) | Cell Line | Mechanism of Action |

|---|---|---|---|

| 1-(butan-2-yl)-2-(trifluoromethyl)... | 10 - 33 | MDA-MB-231 | Tubulin polymerization inhibition |

| CA-4 | 3.9 | MCF-7 | Microtubule disruption |

| Other β-lactams | Varies | Various | Cell cycle arrest and apoptosis |

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Electronic Properties and Reactivity

- 2-(2,5-Difluorophenyl)-1H-1,3-benzodiazol-5-amine (CAS: sc-339604): The difluorophenyl group enhances electron density compared to the trifluoromethyl group in the target compound.

1-[(Furan-2-yl)methyl]-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-amine (CAS: 878259-07-5):

The furan-methyl substituent introduces oxygen-based lone pairs, enabling hydrogen bonding and increased solubility in polar solvents. In contrast, the butan-2-yl group in the target compound enhances lipophilicity, which may improve membrane permeability but reduce aqueous solubility .

Impact of Alkyl vs. Aromatic Substituents

2-(Oxolan-2-yl)-1H-1,3-benzodiazol-5-amine dihydrochloride (CAS: 1193387-55-1):

The tetrahydrofuran (oxolan) ring in this analog increases polarity due to its ether oxygen, contrasting with the hydrophobic butan-2-yl chain. The dihydrochloride salt form further enhances solubility compared to the free amine in the target compound .- 2-(3-Fluorophenyl)-1H-1,3-benzodiazol-5-amine dihydrochloride (CAS: 1193389-68-2): The fluorophenyl group balances electron-withdrawing effects and steric hindrance.

Pharmacokinetic and Physicochemical Properties

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-(butan-2-yl)-2-(trifluoromethyl)-1H-1,3-benzodiazol-5-amine, and how are reaction conditions optimized?

- The synthesis typically involves multi-step procedures, including cyclocondensation of precursors such as substituted benzimidazoles and trifluoromethyl-containing reagents. Key parameters include temperature control (e.g., 80–120°C), solvent selection (e.g., ethanol or dichloromethane), and catalysts like palladium or copper complexes for cross-coupling steps. Intermediate purification via column chromatography or recrystallization ensures high yield (60–85%) and purity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?

- NMR Spectroscopy : H and C NMR are essential for confirming the benzodiazole core and substituents (e.g., trifluoromethyl group at δ ~110–120 ppm for F NMR).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

- Infrared (IR) Spectroscopy : Identifies functional groups like N-H stretches (3200–3400 cm) and C-F vibrations (1100–1200 cm) .

Q. What preliminary biological screening assays are recommended for assessing this compound’s potential therapeutic activity?

- Begin with in vitro assays targeting enzymes (e.g., kinase inhibition) or receptors (e.g., GPCR binding) using fluorometric or radiometric methods. Antimicrobial activity can be tested via microdilution assays (MIC values against bacterial/fungal strains). Cytotoxicity profiling (e.g., MTT assay on cancer cell lines) is critical for drug discovery .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound, and what software tools are recommended for refinement?

- Single-crystal X-ray diffraction confirms the benzodiazole scaffold’s geometry and substituent orientation. Use SHELXL for refinement, leveraging its robust algorithms for handling trifluoromethyl groups and hydrogen-bonding networks. High-resolution data (<1.0 Å) improves accuracy in electron density mapping .

Q. What strategies address contradictions in biological activity data between in vitro and in vivo studies for this compound?

- Pharmacokinetic Optimization : Modify solubility (e.g., salt formation) or metabolic stability (e.g., deuteration) to improve bioavailability.

- Target Engagement Studies : Use biophysical methods (SPR, ITC) to validate binding affinities in vitro and correlate with in vivo efficacy .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?

- Systematically vary substituents at the benzodiazole 5-position (e.g., electron-withdrawing groups for increased metabolic stability) and the butan-2-yl chain (e.g., branching for steric effects). Computational docking (AutoDock Vina) predicts binding modes with biological targets, guiding synthetic priorities .

Methodological Notes

- Synthetic Challenges : The trifluoromethyl group’s electron-withdrawing nature may slow nucleophilic aromatic substitution; microwave-assisted synthesis can accelerate reaction rates .

- Data Reproducibility : Ensure reaction moisture control (<50 ppm HO) to prevent byproducts. Document solvent purity (HPLC-grade) and catalyst lot numbers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.